Product packaging for 4-Aminochroman-5-carbonitrile(Cat. No.:)

4-Aminochroman-5-carbonitrile

Cat. No.: B12828419
M. Wt: 174.20 g/mol
InChI Key: NEEBCQOMOSOMTH-UHFFFAOYSA-N
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Description

4-Aminochroman-5-carbonitrile is a chemical scaffold of significant interest in organic and medicinal chemistry research, particularly for the development of novel therapeutic agents. The chromanone core, which consists of a benzene ring fused to a dihydropyranone ring, is a privileged structure in drug discovery . This specific derivative, featuring amino and nitrile functional groups, offers versatile sites for further chemical modification, making it a valuable intermediate for constructing libraries of compounds for high-throughput biological screening . Chromanone and related chromene derivatives have been extensively studied and demonstrate a wide range of biological activities. Research on analogous compounds has shown promising cytotoxic effects against various cancer cell lines, such as MDA-MB-231, MCF-7, and T47D, with some derivatives exhibiting potency comparable to or greater than established reference drugs like etoposide . The structural framework is also explored for other applications, including acetylcholinesterase inhibition, which is a target for neurodegenerative conditions . The synthesis of such compounds often employs efficient, modern methods, including multicomponent reactions in environmentally benign media, highlighting their relevance in green chemistry approaches . As a building block, this compound provides researchers a pathway to explore structure-activity relationships and develop new active compounds. This product is intended for research purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B12828419 4-Aminochroman-5-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-amino-3,4-dihydro-2H-chromene-5-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-2-1-3-9-10(7)8(12)4-5-13-9/h1-3,8H,4-5,12H2

InChI Key

NEEBCQOMOSOMTH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C2C1N)C#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Outcomes

  • The reaction proceeds under mild conditions with ammonium acetate promoting the Michael addition of 2-cyanothioacetamide to the α,β-unsaturated aldehyde intermediate.
  • Subsequent intramolecular cyclization forms the chromeno[4,3-b]pyridine core bearing the amino and carbonitrile groups.
  • The process yields medium to high product yields with good atom economy and operational simplicity.

Advantages

  • The method is operationally convenient and scalable.
  • It uses readily available starting materials.
  • It avoids harsh reagents and conditions, making it suitable for industrial applications.
Parameter Details
Starting materials 4-Chromanone derivatives, aldehydes, 2-cyanothioacetamide
Catalyst/promoter Ammonium acetate
Reaction type One-pot Michael addition/cyclization
Yield range Medium to high (typically >60%)
Advantages Simple, scalable, good atom economy

Reference: Facile access to 2‐amino‐4‐aryl‐5H‐chromeno[4,3‐b]pyridine‐3‐carbonitriles, Wang et al., 2023

Alternative Synthetic Routes and Related Methods

While direct literature on this compound is limited, related synthetic methodologies for amino-carbonitrile heterocycles provide insight into potential preparation routes:

Use of Diaminomaleonitrile (DAMN) and Cyclization

  • Industrially, diaminomaleonitrile (DAMN) is used as a starting material for synthesizing amino-imidazole carbonitrile derivatives.
  • The process involves reaction of DAMN with hydrogen chloride and subsequent transformations to form amino-carbonitrile intermediates.
  • Although this method is more common for imidazole derivatives, the principles of using DAMN as a nitrile and amino source can be adapted for chroman systems.
Step Description
Starting material Diaminomaleonitrile (DAMN)
Key reaction Reaction with HCl, formation of amidine intermediates
Application Synthesis of amino-carbonitrile heterocycles
Limitations Multi-step, sometimes low yield for chroman derivatives

Reference: EP1215206B1 patent on aminoimidazole-carbonitrile derivatives

Michael-Type Addition and Cyclization Using Cyanothioacetamide

  • Cyanothioacetamide can undergo Michael addition to α-bromochalcones or related substrates, followed by intramolecular cyclization to form heterocyclic amino-carbonitriles.
  • This approach has been demonstrated for thiophene and pyridine derivatives and may be adapted for chroman systems.
Reaction type Michael addition followed by cyclization
Nucleophile Cyanothioacetamide
Electrophile α-Bromochalcones or α-thiocyanatoketones
Product Amino-carbonitrile heterocycles
Yield Moderate (30-40%)

Reference: Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitriles, 2021

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
One-pot Michael/Cyclization 4-Chromanone derivatives, aldehydes, 2-cyanothioacetamide, ammonium acetate >60 Simple, scalable, mild conditions Limited substrate scope reported
DAMN-based synthesis Diaminomaleonitrile, HCl, amidine intermediates Variable Industrially available raw materials Multi-step, lower yield for chroman
Michael addition with cyanothioacetamide α-Bromochalcones, cyanothioacetamide, KOH catalyst 30-40 Versatile for heterocycles Moderate yields, longer reaction times

Research Findings and Industrial Relevance

  • The one-pot Michael/cyclization method represents a significant advancement for preparing this compound derivatives, offering a balance of efficiency, yield, and operational simplicity.
  • Industrial processes favor methods using readily available raw materials and fewer steps, such as those involving DAMN, but these often require optimization to improve yields and reduce complexity.
  • The use of cyanothioacetamide in Michael-type additions provides a flexible route to amino-carbonitrile heterocycles, though yields and substrate scope may vary.

Chemical Reactions Analysis

Types of Reactions

4-Aminochroman-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products

    Oxidation: Nitro-chroman derivatives.

    Reduction: Amino-chroman derivatives.

    Substitution: Various substituted chroman derivatives depending on the substituent introduced.

Scientific Research Applications

4-Aminochroman-5-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminochroman-5-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Functional Groups

The compound shares structural motifs with several classes of carbonitrile-containing heterocycles, including pyrimidines, pyrans, and pyrazoles. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Functional Groups Key Substituents
4-Aminochroman-5-carbonitrile Chromane Amino (-NH₂), Nitrile (-CN) 4-NH₂, 5-CN
4-Amino-2-methylpyrimidine-5-carbonitrile () Pyrimidine Amino, Nitrile 4-NH₂, 5-CN, 2-CH₃
5-Acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile () Pyran Amino, Nitrile, Acetyl, Chloronitrophenyl 2-NH₂, 3-CN, 5-acetyl, 4-aryl
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile () Pyrimidine Chloro, Methylthio, Nitrile 4-Cl, 2-SCH₃, 5-CN

Key Observations :

  • Chromane vs. Pyrimidine/Pyran : The chromane core provides a fused benzene ring, enhancing aromatic stability compared to pyrimidines or pyrans. This may influence π-π stacking in biological targets .
  • Substituent Effects: Electron-withdrawing groups (e.g., -CN, -Cl) and electron-donating groups (e.g., -NH₂, -OCH₃) modulate reactivity. For instance, the 4-amino group in this compound likely increases nucleophilicity at the chromane ring .

Key Observations :

  • Chromane derivatives often require cyclization steps, while pyrimidines are synthesized via condensation or halogenation .
  • Aqueous MCRs () offer eco-friendly advantages but may yield lower purity (e.g., C content discrepancies in pyrimidinecarbonitriles) .

Physicochemical Properties

Table 3: Physical Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility
This compound Not reported ~216.24 Likely polar aprotic solvents
4-Amino-2-methylpyrimidine-5-carbonitrile () Not reported 146.15 Moderate in DMSO
4i: 2,4-Diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile () 229–231 292.72 Low in water
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile () Not reported 185.63 Lipophilic

Key Observations :

  • Pyrimidine derivatives generally exhibit higher melting points (>200°C) due to hydrogen bonding (e.g., 4i: 229–231°C) .
  • Solubility trends correlate with substituents: Nitriles enhance polarity, while aryl groups reduce aqueous solubility .

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